2,7-Dimethyloct-5-en-4-one

Description

Structural Classification within Unsaturated Ketones

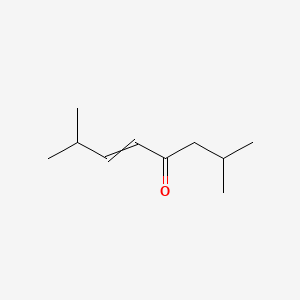

2,7-Dimethyloct-5-en-4-one is classified as an unsaturated ketone. ontosight.ai Its structure consists of an eight-carbon chain with two methyl group substituents at positions 2 and 7. The defining functional groups are a ketone (a carbonyl group) at the 4th carbon position and a carbon-carbon double bond between the 5th and 6th carbons. nist.govontosight.ai

The presence and relative positions of the ketone and the double bond are crucial to its chemical reactivity. Specifically, it is a β,γ-unsaturated ketone, as the double bond is located between the beta and gamma carbons relative to the carbonyl group. This arrangement distinguishes it from the more common α,β-unsaturated ketones and influences its reaction pathways. The molecule exists as stereoisomers, primarily the (E) and (Z) isomers, due to the configuration around the double bond. nih.govnih.gov

Significance in Advanced Organic Synthesis and Materials Science Precursors

The significance of this compound in advanced organic synthesis stems from the reactivity of its two functional groups. The ketone can undergo reactions such as reduction to form the corresponding secondary alcohol or nucleophilic addition. The alkene functionality allows for various addition reactions, including hydrogenation to produce the saturated ketone, 2,7-dimethyloctan-4-one. This dual reactivity makes it a versatile building block for constructing more complex molecular architectures. ontosight.ai Documented synthetic routes to obtain this compound include multi-step processes starting from 4-methyl-2-pentanone (B128772), often involving strong bases like lithium diisopropylamide (LDA) followed by acid treatment. chemicalbook.com Other conceptual approaches include aldol (B89426) condensation reactions or the oxidation of suitable alcohol precursors. ontosight.ai

In the realm of materials science, while not typically used as a direct monomer for polymerization, this compound serves as a potential precursor to functional monomers. ontosight.ai The "dimethyloctyl" carbon skeleton is of interest in the design of soluble π-conjugated polymers; for instance, derivatives like 9,9-di((S)-3,7-dimethyloctyl)fluorene are used to enhance the processability of polymers for organic electronics. The reactive handles in this compound could be chemically modified to create such specialized monomers, highlighting its role as a starting material for advanced material precursors.

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound is concentrated in a few key areas:

Synthetic Methodology: A primary research focus is the development and optimization of synthetic pathways to produce this compound and its derivatives. This includes exploring different catalysts and reaction conditions to achieve high yields and stereoselectivity for either the (E) or (Z) isomer. chemicalbook.com

Intermediate for Complex Molecules: The compound is frequently utilized as an intermediate in the multi-step synthesis of more complex organic molecules. Its bifunctional nature is exploited by chemists to introduce specific structural features into target compounds, which may have applications in pharmaceuticals or other specialty chemicals. ontosight.ai

Fragrance and Flavor Chemistry: Like many ketones with specific molecular structures, this compound is investigated for its olfactory properties. Research in this area explores its potential use as a component in fragrance and flavor formulations.

Precursor for Materials Science: As mentioned, there is an interest in using this compound as a foundational element for creating more complex molecules that can be used in materials science. ontosight.ai The focus is on leveraging its carbon backbone and functional groups to synthesize monomers for specialty polymers.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyloct-5-en-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOUKEVZSCNCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C=CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68419-46-5 | |

| Record name | 2,7-Dimethyl-5-octen-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68419-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,7 Dimethyloct 5 En 4 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2,7-dimethyloct-5-en-4-one reveals key disconnections that form the basis for its synthesis. The primary disconnection points are typically at the C4-C5 and C6-C7 bonds, suggesting precursors that can be coupled to form the eight-carbon backbone. A common retrosynthetic approach involves a disconnection leading to isobutyraldehyde (B47883) and 4-methyl-2-pentanone (B128772) as starting materials. google.com This strategy is advantageous due to the commercial availability and relatively low cost of these precursors. google.com

Another strategic disconnection can be envisioned via an aldol-type reaction, breaking the C6-C7 bond to yield a six-carbon keto-aldehyde and a two-carbon nucleophile. The presence of the α,β-unsaturated ketone functionality also suggests a dehydration reaction from a corresponding β-hydroxy ketone precursor, 2,7-dimethyl-6-hydroxy-4-octanone. google.com

Established Synthetic Routes to this compound

Several synthetic routes have been established for the preparation of this compound, each with its own set of reaction conditions and efficiencies.

Alkylation and Condensation Reactions (e.g., Enolate Chemistry)

A prevalent method for synthesizing this compound involves the base-catalyzed condensation of 4-methyl-2-pentanone and isobutyraldehyde. google.com This reaction proceeds through the formation of an enolate from 4-methyl-2-pentanone, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. The resulting aldol (B89426) addition product is a β-hydroxy ketone. google.com

A specific example of this approach involves a two-step process where the first step is a multi-step reaction utilizing lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to generate the enolate, followed by reaction and warming to room temperature. chemicalbook.com The subsequent step involves dehydration to yield the final product. chemicalbook.com

| Starting Materials | Reagents and Conditions | Intermediate/Product | Reference |

| 4-Methyl-2-pentanone, Isobutyraldehyde | 1) LDA, THF, -78 °C to 25 °C | 2,7-dimethyl-6-hydroxy-4-octanone | chemicalbook.com |

Dehydration Reactions from Precursor Alcohols

The β-hydroxy ketone intermediate, 2,7-dimethyl-6-hydroxy-4-octanone, formed from the initial condensation, is subjected to dehydration to introduce the double bond and form this compound. google.com This elimination reaction is typically acid-catalyzed. google.com

The dehydration can be carried out directly on the reaction mixture without isolating the saturated intermediate. google.com Heating the reaction mixture under reflux in the presence of an acid, such as oxalic acid, is a preferred method. google.com The amount of acid used is generally in the range of 0.1 to 5% by weight based on the weight of the saturated intermediate. google.com Another documented method for a similar dehydration step involves using trifluoroacetic acid (CF3COOH) in dichloromethane (B109758) (CH2Cl2) with heating. chemicalbook.com

| Precursor | Reagents and Conditions | Product | Reference |

| 2,7-dimethyl-6-hydroxy-4-octanone | Oxalic acid, heat (reflux) | This compound | google.com |

| 2,7-dimethyl-6-hydroxy-4-octanone | CF3COOH, CH2Cl2, heat | This compound | chemicalbook.com |

Transesterification and Pyrolysis Approaches

While not directly applied to this compound in the provided search results, transesterification and pyrolysis are established methods for the synthesis of related unsaturated ketones. For instance, the synthesis of dihydrotagetone (2,6-dimethyloct-7-en-4-one) utilizes a transesterification reaction between ethyl 5-methyl-3-oxohexanoate and but-2-en-1-ol, followed by pyrolysis of the resulting β-keto-ester. rsc.org This approach, known as the Carroll reaction, could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials. rsc.org The key step involves the thermal decarboxylation of an allylic β-keto ester to form a γ,δ-unsaturated ketone. rsc.org

Catalytic Oxidation of Alcohols

The synthesis of ketones through the oxidation of secondary alcohols is a fundamental transformation in organic chemistry. ontosight.aiorganic-chemistry.org Various catalytic systems have been developed for this purpose, offering high selectivity and efficiency. organic-chemistry.orgorganic-chemistry.org For the synthesis of a structurally related compound, 4,7-dimethyloct-6-en-3-one, a method involving the oxidation of 3,7-dimethyloct-6-en-1-ol using copper(I) chloride and palladium(II) chloride catalysts in a DMF-water solvent system under an oxygen atmosphere has been documented. This highlights the potential of catalytic oxidation in synthesizing unsaturated ketones.

While direct evidence for the synthesis of this compound via catalytic oxidation of the corresponding alcohol, 2,7-dimethyloct-5-en-4-ol, is not explicitly detailed in the search results, this remains a viable and potentially advantageous synthetic route. Modern oxidation methods often employ environmentally benign oxidants like molecular oxygen or air and can be highly chemoselective. organic-chemistry.org

Development of Novel Synthetic Pathways and Process Optimization

Research continues to focus on developing more sustainable and efficient synthetic routes. This includes the exploration of novel catalysts for both the condensation and oxidation steps. For instance, the use of phase transfer catalysts in the initial condensation reaction can enhance reaction rates and yields. google.com

Furthermore, enzymatic approaches are gaining attention for their high selectivity and mild reaction conditions. whiterose.ac.uk While not specifically reported for this compound, the use of dehydratases for the synthesis of alkenes from alcohols is a promising area of research. whiterose.ac.uk The application of such biocatalysts could offer a greener alternative to traditional acid-catalyzed dehydration.

Stereoselective Synthesis of this compound Isomers

The creation of specific stereoisomers of this compound, which has stereocenters at the C2 and C7 positions (if chiral) and a double bond at C5 that can exist as (E) or (Z) isomers, necessitates stereocontrolled synthetic strategies. The Claisen rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement, stands out as a highly effective and stereoselective method for forming γ,δ-unsaturated carbonyl compounds, a class to which this compound belongs numberanalytics.comwikipedia.orgorganic-chemistry.orgthieme-connect.de.

A plausible stereoselective route to this compound would involve the synthesis of an appropriate allyl vinyl ether precursor followed by its rearrangement. The stereochemistry of the final product is directly influenced by the geometry of the transition state, which is typically a chair-like conformation, and the stereochemistry of the starting materials organic-chemistry.org.

Synthesis of (E) and (Z) Isomers:

The synthesis of the (E) and (Z) isomers can be controlled by the geometry of the vinyl ether precursor. For instance, the reaction of 3-methyl-1-buten-3-ol with an isovaleraldehyde-derived enol ether under acidic conditions could form the necessary allyl vinyl ether. The subsequent thermal or Lewis acid-catalyzed Claisen rearrangement would proceed through a highly ordered, six-membered ring transition state. The geometry of the newly formed double bond in the product is dictated by the stereochemistry of the starting allyl vinyl ether redalyc.org. By carefully selecting the geometry of the vinyl ether, a high degree of stereoselectivity for either the (E)- or (Z)-2,7-dimethyloct-5-en-4-one can be achieved.

Synthesis of (R) and (S) Isomers:

For the enantioselective synthesis of the (R) and (S) isomers, variations of the Claisen rearrangement that employ chiral auxiliaries or catalysts are necessary. The Ireland-Claisen rearrangement is a notable example, where an allylic ester is treated with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges byjus.com. The use of a chiral base or a chiral silylating agent can induce asymmetry, leading to the preferential formation of one enantiomer.

Alternatively, the use of chiral Lewis acids to catalyze the Claisen rearrangement of an achiral allyl vinyl ether can also provide a pathway to enantioenriched products. While specific examples for this compound are not detailed in the literature, this approach has been successfully applied to the synthesis of other chiral ketones nih.gov.

Atom-Economical and Green Chemistry Strategies

The principles of atom economy and green chemistry are central to modern synthetic design, aiming to maximize the incorporation of starting materials into the final product and minimize waste and the use of hazardous substances.

The Claisen rearrangement is an inherently atom-economical reaction as it is a rearrangement, meaning all the atoms of the starting material are incorporated into the product numberanalytics.comacs.orgnih.govrsc.org. This contrasts with many other C-C bond-forming reactions that generate stoichiometric byproducts.

In the context of green chemistry, several strategies can be applied to the synthesis of this compound via a Claisen rearrangement:

Use of Greener Solvents: Traditionally, Claisen rearrangements are conducted in high-boiling point organic solvents. However, research has shown that water can be an effective solvent for this reaction, often leading to rate acceleration due to the hydrophobic effect kccollege.ac.inacs.org. Propylene carbonate, a biodegradable and non-toxic solvent, has also been successfully used medjchem.com.

Solvent-Free Conditions: In some instances, the Johnson-Claisen rearrangement can be performed without a solvent, particularly with microwave assistance, which further enhances its green credentials acs.org.

Catalysis: Employing catalysts, especially in low loadings, is a cornerstone of green chemistry. Catalytic amounts of a mild acid are often sufficient for the Johnson-Claisen rearrangement numberanalytics.comthieme-connect.de. The development of efficient and recyclable catalysts is an ongoing area of research.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. These reactions are often performed in the absence of bulk solvents (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste researchgate.nettandfonline.comrwth-aachen.de.

While a specific mechanochemical synthesis of this compound has not been reported, the Claisen rearrangement has been successfully carried out under mechanochemical conditions for other substrates. For example, a charge-accelerated aza-Claisen rearrangement has been developed using ball milling, demonstrating that sigmatropic rearrangements are amenable to this technique researchgate.netnih.gov. This suggests that a mechanochemical Claisen rearrangement could be a viable and environmentally friendly route to this compound.

Comparison of Synthetic Efficiencies and Scalability

A direct comparison of the efficiencies and scalability of different synthetic routes to this compound is challenging due to the limited specific data. However, a general comparison can be made based on the nature of the reactions involved.

| Synthetic Method | Stereoselectivity | Potential Yield | Scalability | Key Advantages | Key Disadvantages |

| From 4-Methyl-2-pentanone chemicalbook.com | Not reported to be stereoselective. | Not explicitly stated, likely moderate. | Potentially scalable, but may require cryogenic conditions (-78 °C). | Uses commercially available starting materials. | Lack of stereocontrol, use of strong base (LDA) and low temperatures. |

| Proposed Stereoselective Claisen Rearrangement | High (E/Z and R/S control possible). | Generally good to high for similar reactions. numberanalytics.comnih.gov | Good, with flow chemistry and microwave-assisted methods showing high productivity for related systems. acs.orgresearchgate.netscispace.com | High stereocontrol, inherent atom economy. | Requires synthesis of the specific allyl vinyl ether precursor. |

| Proposed Mechanochemical Approach | Potentially high, but requires investigation. | Good to excellent for other mechanochemical reactions. researchgate.netnih.gov | Can be scalable, though may require specialized equipment. | Reduced solvent waste, potentially faster reaction times. | Method not yet developed for this specific compound. |

The scalability of the Claisen rearrangement has been demonstrated, with continuous flow microwave systems offering high productivity for related reactions, suggesting that an industrial-scale synthesis of this compound via this route is feasible acs.orgresearchgate.netscispace.com. While the initial investment in flow chemistry or specialized milling equipment may be higher, the long-term benefits in terms of efficiency, safety, and reduced waste can be significant.

Chemical Reactivity and Transformation Studies of 2,7 Dimethyloct 5 En 4 One

Reactions at the Ketone Functionality

The ketone group in 2,7-dimethyloct-5-en-4-one is a key site for various chemical transformations, allowing for the synthesis of a range of derivatives. These reactions primarily involve nucleophilic additions to the carbonyl carbon and reactions at the α-carbon via enol or enolate intermediates.

Nucleophilic Additions and Reductions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A significant class of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents and organolithium compounds. For instance, the synthesis of related structures like filbertone (B1242023), (E)-5-methylhept-2-en-4-one, often employs the addition of nucleophiles to a carbonyl group. In one synthetic route, propynyl (B12738560) lithium attacks the carbonyl carbon of an aldehyde to form an alcohol, which is then oxidized to the ketone. bris.ac.uk Similarly, Grignard reagents like allylmagnesium chloride have been used in the synthesis of filbertone, demonstrating the utility of such nucleophilic additions. datapdf.com

Reduction of the ketone functionality to a secondary alcohol is another important transformation. This can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, followed by protonation to yield the corresponding alcohol, 2,7-dimethyloct-5-en-4-ol. The choice of reducing agent can sometimes influence the stereoselectivity of the reaction, particularly in chiral ketones. For example, the reduction of a related alkyne precursor to filbertone using LiAlH₄ proceeds stereospecifically. bris.ac.ukbris.ac.uk

| Reaction Type | Reagent | Product | Reference |

| Nucleophilic Addition | Propynyl lithium | (4R,5S)- and (4S,5S)-5-methylhept-2-yn-4-ol | bris.ac.uk |

| Nucleophilic Addition | Allylmagnesium chloride | Racemic filbertone | datapdf.com |

| Reduction | Sodium borohydride (NaBH₄) | 2,7-dimethyloct-5-en-4-ol | smolecule.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2,7-dimethyloct-5-en-4-ol | smolecule.com |

Enolization and Reactions of Enolates

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base catalyst to form an enol or an enolate anion. Enolates are powerful nucleophiles and can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. wikipedia.org

The formation of enolates is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). wikipedia.orgchemicalbook.com Once formed, the enolate can participate in reactions such as alkylation. For example, the enolate of this compound could be reacted with an alkyl halide to introduce an alkyl group at the C-3 or C-5 position.

Aldol (B89426) and Knoevenagel condensations are other classic reactions involving enolates. datapdf.com In an aldol condensation, the enolate of this compound could react with an aldehyde or another ketone to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone. A synthesis for a related compound, filbertone, utilizes an aldol condensation of 3-methyl-2-pentanone (B1360105) with acetaldehyde. google.com

| Reaction Type | Reagent/Condition | Intermediate/Product | Reference |

| Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate | wikipedia.orgchemicalbook.com |

| Aldol Condensation | Base or Acid Catalyst, Aldehyde/Ketone | β-Hydroxy ketone | datapdf.com |

| Knoevenagel Condensation | Weak Base, Acetaldehyde | Dehydrated condensation product | datapdf.com |

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is another site of reactivity, allowing for a variety of addition and oxidation reactions.

Hydrogenation and Halogenation Reactions

Catalytic hydrogenation can be used to reduce the double bond of this compound to a single bond, yielding the saturated ketone, 2,7-dimethyloctan-4-one. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel. google.com This reaction is useful for synthesizing the saturated analogue of the parent compound.

Halogenation involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond. masterorganicchemistry.com This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to form a vicinal dihalide. masterorganicchemistry.com If the reaction is carried out in the presence of a nucleophilic solvent like water, a halohydrin is formed instead. masterorganicchemistry.com For example, the reaction of a stereoisomer of 2,7-dimethyloct-4-ene with Cl₂ and H₂O yields (4S,5S)-5-chloro-2,7-dimethyloctan-4-ol and its enantiomer. pearson.com

| Reaction Type | Reagent | Product | Reference |

| Hydrogenation | H₂, Pd/C or Raney Nickel | 2,7-dimethyloctan-4-one | google.com |

| Halogenation | Cl₂ or Br₂ | Vicinal dihalide | masterorganicchemistry.com |

| Halohydrin Formation | Cl₂ or Br₂, H₂O | Halohydrin | masterorganicchemistry.compearson.com |

Oxidation Reactions (e.g., Epoxidation, Ozonolysis)

The alkene functionality can be oxidized in several ways. Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be 5,6-epoxy-2,7-dimethyloctan-4-one.

Ozonolysis is a more drastic oxidation that cleaves the double bond. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water) would yield two smaller carbonyl compounds: 2-methylpropanal and 3-methyl-2-oxobutanal. An oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding carboxylic acids.

The ketone group itself can also be oxidized under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide to form carboxylic acids. smolecule.com

| Reaction Type | Reagent | Product | Reference |

| Epoxidation | m-CPBA | 5,6-epoxy-2,7-dimethyloctan-4-one | |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O | 2-Methylpropanal and 3-Methyl-2-oxobutanal | |

| Ketone Oxidation | KMnO₄ or CrO₃ | Carboxylic acids | smolecule.com |

Cycloaddition Reactions

The alkene in this compound can potentially act as a dienophile in a Diels-Alder reaction, a [4+2] cycloaddition with a conjugated diene. wikipedia.orgucalgary.ca For this to occur, the alkene would need to react with a suitable diene, leading to the formation of a six-membered ring. The reactivity of the alkene in this context would be influenced by the electron-withdrawing effect of the adjacent ketone group. While specific examples of this compound undergoing Diels-Alder reactions are not readily found in the searched literature, the general principle of this reaction is a cornerstone of organic synthesis for forming cyclic systems. wikipedia.orgucalgary.ca A related concept is the hetero-Diels-Alder reaction, where heteroatoms are involved in the π-system. wikipedia.org

| Reaction Type | Reactant Type | Product Type | Reference |

| Diels-Alder | Conjugated diene | Substituted cyclohexene (B86901) | wikipedia.orgucalgary.ca |

Carbon-Carbon Bond Forming Reactions

The unique structural features of this compound, namely the α,β-unsaturated ketone moiety, provide a platform for a variety of carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures. The reactivity is primarily centered around the electrophilic β-carbon, the carbonyl group, and the potential for the enone system to participate in concerted reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon bonds. While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of α,β-unsaturated ketones (enones) allows for the prediction of its potential behavior in such transformations. Enones can participate in several types of cross-coupling reactions, typically through the formation of an enolate or by direct activation of the double bond.

Prominent examples of palladium-catalyzed cross-coupling reactions applicable to enone systems include the Heck, Suzuki, and Stille reactions. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of this compound, derivatization to introduce a leaving group at the α or β position would be a common strategy to enable its participation in these reactions. For instance, conversion of the ketone to a vinyl triflate or halide would render the β-carbon susceptible to coupling.

The Heck reaction, for example, could potentially be used to introduce an aryl or vinyl group at the β-position of the enone system. Similarly, Suzuki and Stille couplings could achieve the formation of new carbon-carbon bonds at a suitably functionalized position on the molecule. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations, influencing both yield and stereoselectivity.

Below is an illustrative table of potential cross-coupling reactions that α,β-unsaturated ketone systems, such as this compound, could undergo, based on established methodologies for this class of compounds.

| Reaction Type | Potential Reactants | Potential Product | Catalyst/Reagents |

| Heck Reaction | This compound (as a vinyl halide derivative) and an alkene | β-alkenylated this compound derivative | Pd(OAc)₂, PPh₃, base |

| Suzuki Coupling | This compound (as a vinyl halide derivative) and an organoboron compound | β-arylated or β-vinylated this compound derivative | Pd(PPh₃)₄, base |

| Stille Coupling | This compound (as a vinyl halide derivative) and an organostannane compound | β-arylated or β-vinylated this compound derivative | Pd(PPh₃)₄, Cu(I) salt |

This table is illustrative and based on general reactivity patterns of α,β-unsaturated ketones. Specific experimental data for this compound is not available in the cited literature.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are another important class of transformations for modifying the structure of this compound. dspmuranchi.ac.inmsu.eduwikipedia.org The enone functionality can either act as a dienophile in cycloaddition reactions or undergo sigmatropic rearrangements upon suitable derivatization.

Diels-Alder Reaction:

The α,β-unsaturated double bond in this compound allows it to function as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition. princeton.eduuniurb.it This reaction would involve the concerted interaction with a conjugated diene to form a six-membered ring. The stereochemistry and regioselectivity of the Diels-Alder reaction are highly predictable, making it a valuable tool in synthesis. While specific examples involving this compound as the dienophile are not reported in the surveyed literature, the general reactivity of acyclic enones suggests its potential participation in such reactions. researchgate.netnih.gov The reaction would lead to the formation of a cyclohexene derivative with the substituent pattern determined by the diene and the dienophile.

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. The Claisen and Cope rearrangements are prominent examples of researchgate.netresearchgate.net-sigmatropic shifts. libretexts.orgthieme-connect.de

The Claisen rearrangement could be a potential transformation for a derivative of this compound. nih.govacs.orgresearchgate.netwikipedia.org For instance, if the ketone is converted to an enol ether and subsequently an allyl group is introduced at the oxygen atom, the resulting allyl vinyl ether could undergo a Claisen rearrangement upon heating to form a γ,δ-unsaturated carbonyl compound. libretexts.org This would result in the formation of a new carbon-carbon bond at the α-position of the original ketone.

The Cope rearrangement , another researchgate.netresearchgate.net-sigmatropic rearrangement, typically involves 1,5-dienes. While this compound itself does not possess this structural motif, it could be a precursor to a molecule that does. For example, the addition of a vinyl organometallic reagent to the carbonyl group would generate a 1,5-diene system that could potentially undergo a Cope rearrangement.

The following table illustrates potential pericyclic reactions and rearrangements involving this compound or its derivatives, based on the general principles of these reaction types.

| Reaction/Rearrangement | Potential Substrate | Potential Product | Conditions |

| Diels-Alder Reaction | This compound and a conjugated diene | A substituted cyclohexene derivative | Thermal or Lewis acid catalysis |

| Claisen Rearrangement | Allyl enol ether of this compound | α-allyl-2,7-dimethyloctan-4-one derivative | Thermal |

| Cope Rearrangement | A 1,5-diene derived from this compound | A rearranged 1,5-diene | Thermal |

This table is illustrative and based on general principles of pericyclic reactions. Specific experimental data for this compound is not available in the cited literature.

Mechanistic Investigations of Reactions Involving 2,7 Dimethyloct 5 En 4 One

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and transition states involving 2,7-dimethyloct-5-en-4-one is a complex area of study, often relying on computational chemistry and experimental data to map out the energetic landscape of its transformations. One key area of investigation is the Prins cyclization, a reaction that can be catalyzed by supramolecular assemblies. rsc.org

In the context of host-catalyzed Prins cyclizations, the reaction of monoterpene derivatives, structurally related to this compound, proceeds through a series of steps within the catalyst's cavity. rsc.org The process is believed to initiate with a reversible encapsulation of the substrate. rsc.org Following encapsulation, protonation of the substrate can lead to cyclization through either a stepwise or a concerted pathway. rsc.org While direct observation of carbocation intermediates is challenging, computational methods like Density Functional Theory (DFT) can be employed to calculate the energy barriers for different potential pathways. rsc.orgumich.edu For instance, DFT calculations can help determine whether the transition state leading to a trans or cis product is more energetically favorable. rsc.org

The structure of the catalyst's cavity can significantly influence the transition state and, consequently, the product selectivity. rsc.org Constrictive cavities may destabilize certain transition states, thereby favoring the formation of specific isomers. rsc.org

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the selectivity and efficiency of reactions involving unsaturated ketones like this compound. Supramolecular catalysts, such as K₁₂Ga₄L₆ tetrahedral assemblies, have demonstrated the ability to direct the outcome of intramolecular Prins reactions. rsc.org By modifying the structure of these host catalysts, specifically the chelating moieties and the size of the aromatic spacers, it is possible to influence the reaction rate and the chemo-, diastereo-, and enantioselectivity of the products. rsc.org

For example, while altering the chelator substituents primarily affects the reaction rate, changing the spacer size can impact both efficiency and product diastereoselectivity. rsc.org This highlights the importance of the catalyst's microenvironment in stabilizing specific transition states and directing the reaction towards a desired outcome. rsc.org These synthetic hosts can mimic the active sites of enzymes, organizing catalytically relevant functional groups to lower activation barriers compared to reactions in bulk solution. rsc.org

In other types of reactions, such as palladium-catalyzed oxidations of related terpene structures, the choice of catalyst and reaction conditions is crucial for achieving high selectivity. rsc.org The use of co-catalysts and electron transfer mediators can enable efficient catalytic turnover. rsc.org

Kinetic and Thermodynamic Considerations in Transformational Processes

The kinetic and thermodynamic aspects of reactions involving this compound are fundamental to understanding and optimizing its transformations. Kinetic studies can reveal the order of a reaction with respect to the reactants and catalyst, providing insights into the rate-determining steps.

In the case of host-catalyzed Prins cyclizations, the reaction rate can be first-order in both the catalyst and the substrate, especially when substrate saturation of the catalyst is not observed due to low affinity or limited solubility. rsc.org The rate can also exhibit a fractional-order dependence on the concentration of other species, such as deuteronium ions in deuterated solvents. rsc.org

Kinetic analysis, coupled with the study of reaction outcomes, provides a deeper understanding of how the structure of a catalyst influences a chemoselective and stereochemically complex reaction. rsc.org Quantitative measurements of rate accelerations can further elucidate the catalytic mechanism. rsc.org

Spectroscopic Techniques for In Situ Mechanistic Probing

Spectroscopic techniques are indispensable for the in situ probing of reaction mechanisms involving this compound, allowing for the real-time observation of reactants, intermediates, and products. Various spectroscopic methods can be employed to monitor the progress of a reaction and identify transient species.

For instance, in the study of catalyzed reactions, techniques like UV-Vis and IR spectroscopy can be used for in situ monitoring to track the progress of the reaction and enable real-time adjustments to reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure of intermediates and products as they form.

In the context of photophysical studies, luminescence spectroscopy can be used to investigate the properties of complexes containing moieties related to this compound. For example, the luminescence of ytterbium(III) complexes with β-diketonate ligands has been studied to understand their photostability and spectral properties. researchgate.netresearchgate.net Such studies can provide insights into the electronic structure and excited-state dynamics of these molecules, which can be relevant to their reactivity.

The table below summarizes some of the key research findings related to the mechanistic investigations of reactions involving this compound and related compounds.

| Research Area | Key Findings | Techniques Used |

| Prins Cyclization | Reaction proceeds via reversible encapsulation in a supramolecular host. rsc.org | Kinetic Analysis, NMR Spectroscopy, Computational Modeling |

| Catalyst Selectivity | Catalyst structure (chelators, spacers) influences rate and stereoselectivity. rsc.org | Synthesis, Kinetic Analysis, Product Analysis (e.g., GC, HPLC) |

| Palladium-Catalyzed Oxidation | Co-catalysts and electron transfer mediators enhance catalytic turnover. rsc.org | GC-MS, NMR Spectroscopy |

| Kinetic Studies | Reaction can be first-order in catalyst and substrate. rsc.org | UV-Vis Spectroscopy, NMR Spectroscopy |

| In Situ Monitoring | Spectroscopic methods allow for real-time tracking of reaction progress. | UV-Vis Spectroscopy, IR Spectroscopy |

| Photophysical Studies | Luminescence spectroscopy reveals properties of related metal complexes. researchgate.netresearchgate.net | Luminescence Spectroscopy, UV-Vis Spectroscopy |

Stereochemical Aspects of 2,7 Dimethyloct 5 En 4 One

Isomerism (E/Z Configurations at the Alkene)

The presence of a double bond between carbons 5 and 6 in the octene backbone of 2,7-dimethyloct-5-en-4-one leads to geometric isomerism. This results in two possible configurations: (E)-2,7-dimethyloct-5-en-4-one and (Z)-2,7-dimethyloct-5-en-4-one. The 'E' (from the German entgegen, meaning opposite) isomer has the higher priority substituents on opposite sides of the double bond, while the 'Z' (from the German zusammen, meaning together) isomer has them on the same side.

These isomers are distinct chemical entities with unique physical properties and may possess different olfactory characteristics. The CAS Registry Numbers for the (E) and (Z) isomers are 68419-46-5 and 68419-46-5 (Z) respectively Current time information in Bangalore, IN.. The IUPAC name for the (E)-isomer is (E)-2,7-dimethyloct-5-en-4-one nih.gov.

Table 1: Geometric Isomers of this compound

| Isomer Name | Abbreviation | CAS Number |

| (E)-2,7-dimethyloct-5-en-4-one | (E)-isomer | 68419-46-5 Current time information in Bangalore, IN.nist.gov |

| (Z)-2,7-dimethyloct-5-en-4-one | (Z)-isomer | 68419-46-5 (Z) Current time information in Bangalore, IN.nih.gov |

Chiral Centers and Enantiomeric Forms

Beyond geometric isomerism, this compound also exhibits chirality. The carbon atom at position 2 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the rest of the carbonyl-containing chain. The carbon at position 7, being attached to two identical methyl groups, is not a chiral center.

The presence of the chiral center at C2 means that each geometric isomer ((E) and (Z)) can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. Consequently, there are four possible stereoisomers of this compound in total:

(2R, 5E)-2,7-dimethyloct-5-en-4-one

(2S, 5E)-2,7-dimethyloct-5-en-4-one

(2R, 5Z)-2,7-dimethyloct-5-en-4-one

(2S, 5Z)-2,7-dimethyloct-5-en-4-one

The (R)- and (S)-enantiomers of a given geometric isomer will have identical physical properties, such as boiling point and refractive index, but will rotate plane-polarized light in opposite directions. More importantly, they can interact differently with chiral environments, such as olfactory receptors, potentially leading to different scent perceptions.

Diastereoselective and Enantioselective Syntheses of this compound Isomers

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in synthetic organic chemistry. While specific synthetic routes for this compound are not extensively documented in publicly available literature, methodologies applied to structurally similar compounds, such as filbertone (B1242023) ((E)-5-methylhept-2-en-4-one), provide valuable insights into potential synthetic strategies.

Analogous Diastereoselective Synthesis:

The synthesis of filbertone often involves the creation of the carbon-carbon double bond via a Wittig or Horner-Wadsworth-Emmons reaction. These reactions can be tailored to favor the formation of either the (E) or (Z) isomer, thus achieving diastereoselectivity. For instance, the Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) ylide typically yields the (E)-alkene with high selectivity.

Potential Enantioselective Approaches:

Drawing parallels from the synthesis of chiral ketones, several enantioselective methods could be envisioned for this compound:

Chiral Pool Synthesis: A plausible route could start from a readily available chiral building block. For example, the synthesis of (S)-filbertone has been achieved starting from (S)-(-)-2-methylbutan-1-ol bris.ac.uk. A similar strategy for this compound could involve a chiral starting material that contains the C2 stereocenter.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming step is a powerful tool. For instance, an asymmetric aldol (B89426) reaction to construct the carbon backbone could be employed, followed by further modifications to yield the target molecule.

Methods for Stereochemical Assignment and Purity Determination

The characterization and determination of the stereochemical purity of this compound isomers are critical for understanding their properties and for quality control. A combination of spectroscopic and chromatographic techniques would typically be employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the configuration of the double bond. The coupling constant (J-value) between the vinylic protons (at C5 and C6) is characteristically larger for the (E)-isomer (typically 15-18 Hz) compared to the (Z)-isomer (typically 10-12 Hz). While standard NMR can confirm the E/Z geometry, the use of chiral shift reagents or the synthesis of diastereomeric derivatives may be necessary to distinguish between enantiomers.

Chromatographic Methods:

Chiral Gas Chromatography (GC): This is a highly effective technique for separating and quantifying enantiomers. By using a chiral stationary phase, the enantiomers of a volatile compound like this compound can be resolved into two distinct peaks. The ratio of the peak areas can then be used to determine the enantiomeric excess (ee) of the sample. The separation of filbertone enantiomers has been successfully achieved using chiral GC columns bris.ac.uk.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale separations, chiral HPLC can be an alternative to chiral GC.

Table 2: Analytical Techniques for Stereochemical Analysis

| Technique | Application | Information Obtained |

| 1H NMR Spectroscopy | Determination of double bond geometry | Coupling constants (J-values) for E/Z isomer identification |

| Chiral Gas Chromatography (GC) | Separation and quantification of enantiomers | Enantiomeric excess (ee) and enantiomeric ratio |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers (analytical or preparative) | Enantiomeric purity |

| Polarimetry | Measurement of optical rotation | Sign of optical rotation ([α]D), but does not directly give enantiomeric purity |

Advanced Spectroscopic Characterization and Structural Analysis Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 2,7-Dimethyloct-5-en-4-one. It provides precise information about the chemical environment of each nucleus, their connectivity, and spatial relationships.

To definitively assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments is employed. These experiments resolve spectral overlap and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is fundamental for establishing proton-proton coupling networks within the molecule. sdsu.edu For this compound, this experiment would reveal correlations between the vinyl protons (H-5 and H-6), as well as couplings within the isobutyl and isopropyl groups. For instance, the multiplet corresponding to H-2 would show a correlation to the doublet of the two methyl groups at C-1 and C-1'. Similarly, the methine proton at C-7 would show coupling to the methyl groups at C-8 and C-8'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduustc.edu.cn It is a powerful tool for assigning carbon signals based on their attached protons. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is directly attached to, simplifying the assignment of the carbon skeleton. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. sdsu.eduustc.edu.cn This is particularly useful for connecting quaternary carbons and non-protonated carbons to the rest of the structure. For example, the protons of the methyl groups at C-1 and C-1' would show HMBC correlations to the carbonyl carbon (C-4) and the methine carbon (C-2). The vinyl protons would exhibit correlations to the carbonyl carbon and the carbons of the adjacent alkyl groups.

A combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, as illustrated in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1, 1' | ~0.9 (d) | ~22.5 | C-2, C-4 |

| 2 | ~2.1 (m) | ~49.0 | C-1, C-1', C-3, C-4 |

| 3 | ~2.5 (d) | ~45.0 | C-2, C-4, C-5 |

| 4 | - | ~200.0 | - |

| 5 | ~6.1 (d) | ~125.0 | C-3, C-4, C-6, C-7 |

| 6 | ~6.8 (dt) | ~155.0 | C-4, C-5, C-7 |

| 7 | ~2.8 (m) | ~32.0 | C-5, C-6, C-8, C-8' |

| 8, 8' | ~1.1 (d) | ~21.0 | C-6, C-7 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The correlations are predicted based on the known structure.

Quantitative NMR (qNMR) is a powerful technique for monitoring chemical reactions in situ, providing real-time concentration data of reactants, intermediates, and products without the need for calibration curves for each species. rptu.deacs.orgacs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification. acs.org

In the synthesis of this compound, for instance, via a Claisen-Schmidt condensation or other synthetic routes, qNMR can be employed to track the progress of the reaction. chemicalbook.com By integrating the signals corresponding to specific protons of the starting materials and the product, one can determine the reaction kinetics, yield, and the formation of any byproducts over time. acs.org This is particularly valuable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of the desired product. The use of an internal standard with a known concentration and non-overlapping signals is often employed to ensure high accuracy. acs.org

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. wikipedia.org

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The analysis of these fragmentation patterns helps to confirm the structure.

A plausible fragmentation pathway for this compound would involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. wikipedia.org This could lead to the loss of an isobutyl radical (•CH₂CH(CH₃)₂) or a propenyl-isopropyl radical.

McLafferty Rearrangement: For ketones with a γ-hydrogen, a McLafferty rearrangement can occur. In this case, a hydrogen atom from C-7 could be transferred to the carbonyl oxygen, followed by cleavage of the β-bond (C-5–C-6) to yield a neutral alkene and a charged enol.

The expected significant fragments in the mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment | Plausible Origin |

| 154 | [C₁₀H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 97 | [M - C₄H₉]⁺ | Loss of an isobutyl radical (α-cleavage) |

| 83 | [C₅H₇O]⁺ | Cleavage at the C5-C6 bond |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The relative intensities of these fragments would depend on their stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components in a complex mixture. ucdavis.eduuio.no The gas chromatograph separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification.

In the context of natural product analysis or synthetic reaction monitoring, GC-MS can be used to detect and identify this compound even when it is present in a complex matrix. By comparing the retention time and the mass spectrum of a peak in the chromatogram to that of a known standard of this compound, its presence and purity can be confirmed. This technique is widely used in quality control and research for the analysis of essential oils, flavor and fragrance compounds, and reaction mixtures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.combruker.com These techniques are excellent for identifying functional groups and can also offer insights into the conformational isomers of a molecule. ias.ac.inresearchgate.net

For this compound, the key vibrational modes are associated with the C=O (carbonyl) and C=C (alkene) stretching frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the C=O stretch of an α,β-unsaturated ketone, typically in the range of 1650-1690 cm⁻¹. The C=C stretching vibration would appear as a medium to weak band around 1620-1640 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. researchgate.net

Raman Spectroscopy: In Raman spectroscopy, the C=C stretching vibration often gives a stronger signal compared to the C=O stretch, which is the opposite of what is typically observed in IR spectroscopy. mt.com This complementarity is useful for confirming the presence of both functional groups.

Conformational Studies: α,β-Unsaturated ketones like this compound can exist as two planar conformers: s-cis and s-trans, referring to the orientation of the C=C double bond relative to the C=O double bond. These conformers can sometimes be distinguished by vibrational spectroscopy as they may exhibit slightly different C=O and C=C stretching frequencies. ias.ac.inresearchgate.netnih.gov The relative intensities of these bands can also be influenced by the solvent polarity, providing a means to study the conformational equilibrium. ias.ac.in For some α,β-unsaturated ketones, the s-trans conformer is generally more stable, but steric hindrance can favor the s-cis form. ias.ac.in

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O | Stretch | 1650-1690 | Strong | Medium |

| C=C | Stretch | 1620-1640 | Medium-Weak | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Strong | Strong |

| C-H (sp²) | Stretch | 3010-3100 | Medium | Medium |

X-ray Crystallography of Derivatives

A thorough review of scientific literature and chemical databases reveals a notable absence of published X-ray crystallography studies specifically focused on derivatives of this compound. X-ray crystallography is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's conformation, configuration, and intermolecular interactions in the solid state.

The successful application of X-ray crystallography is contingent upon the preparation of a high-quality single crystal of a given compound or a suitable solid derivative. For a molecule like this compound, which is a liquid at room temperature, derivatization to a solid compound would be a prerequisite for such analysis. Potential derivatization strategies could include, but are not limited to, the formation of semicarbazones, oximes, or other crystalline adducts.

Should a suitable crystalline derivative of this compound be synthesized in the future, X-ray diffraction analysis would provide invaluable insights. For instance, it could definitively confirm the stereochemistry at any chiral centers and the geometry of the carbon-carbon double bond. Furthermore, the resulting crystal structure would elucidate the packing of molecules in the crystal lattice and detail any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the solid-state assembly.

At present, the lack of such studies means that the solid-state structural characteristics of this compound derivatives remain unelucidated by this powerful technique.

Computational Chemistry and Theoretical Studies of 2,7 Dimethyloct 5 En 4 One

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical methods are employed to understand the electronic properties of a molecule, such as the distribution of electrons, molecular orbitals, and electrostatic potential. These calculations are fundamental to predicting a molecule's reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they indicate how a molecule will interact with other species.

A detailed quantum mechanical study specifically investigating the electronic structure, HOMO-LUMO gap, and electron density distribution for 2,7-Dimethyloct-5-en-4-one is not prominently available in published scientific literature. While databases like PubChem provide computed descriptors, these are typically generated through automated software packages rather than from a dedicated research study. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. By mapping the potential energy surface, researchers can determine the most likely shapes a molecule will adopt and how it might change its shape, which is crucial for understanding its biological activity and physical properties.

Specific studies on the comprehensive conformational analysis or the potential energy surface of this compound have not been identified in a review of current literature. Such an analysis would reveal the rotational energy barriers around its single bonds and the preferred orientation of its substituent groups.

Transition State Modeling for Reaction Energetics and Mechanisms

Transition state theory is a cornerstone of computational reaction chemistry. By modeling the high-energy transition state structure that connects reactants and products, chemists can calculate activation energies and reaction rates. nih.gov This provides profound insights into the feasibility of a chemical reaction and its underlying mechanism. nih.gov

There are no specific published studies found that model the transition states for reactions involving this compound. Such research would be valuable for understanding its synthesis, degradation, or metabolic pathways.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical spectra can be compared with experimental data to confirm a molecule's structure or to interpret complex experimental results.

A detailed computational study focused on predicting the full spectroscopic signature (NMR, IR, etc.) of this compound and validating it against experimental data is not available in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations track the movements of atoms in a molecule or system over time, providing a view of its dynamic behavior. mdpi.com This technique is useful for understanding how a molecule behaves in different environments (e.g., in a solvent), its flexibility, and its interactions with other molecules like proteins or receptors. mdpi.com

A review of scientific databases indicates that no specific molecular dynamics simulations have been published for this compound to analyze its dynamic properties and behavior in a simulated environment.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its reactivity or biological activity. umweltbundesamt.de By analyzing a set of known compounds, a QSAR model can be developed to predict the properties of new or untested molecules. umweltbundesamt.de

There is no evidence of this compound being included in a specific QSAR study to model its reactivity or other properties based on its structural features.

While dedicated research is limited, basic molecular properties for this compound have been calculated and are available in public chemical databases.

Table 1: Computed Properties of (E)-2,7-Dimethyloct-5-en-4-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | PubChem nih.gov |

| Molecular Weight | 154.25 g/mol | PubChem nih.gov |

| IUPAC Name | (E)-2,7-dimethyloct-5-en-4-one | PubChem nih.gov |

| InChI Key | CZOUKEVZSCNCAE-AATRIKPKSA-N | PubChem nih.gov |

| Canonical SMILES | CC(C)CC(=O)C=CC(C)C | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-dimethyloct-2-ene |

| 2,7-dimethyloctane |

Synthesis and Reactivity of Structural Analogues and Derivatives of 2,7 Dimethyloct 5 En 4 One

Investigation of Position and Stereoisomers of the Alkene

The double bond in 2,7-dimethyloct-5-en-4-one is a key feature that gives rise to geometric isomerism. Specifically, the compound can exist as two different stereoisomers: (E)-2,7-dimethyloct-5-en-4-one and (Z)-2,7-dimethyloct-5-en-4-one. nih.govnih.gov These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of the substituents around the C5=C6 double bond.

The (E)-isomer has the higher-priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. This difference in geometry can influence the physical properties and biological activities of the compounds. The IUPAC names and key identifiers for these stereoisomers are distinct, reflecting their unique structures. nih.govnih.govnist.gov

Positional isomers, where the double bond is located at a different position within the carbon chain, represent another class of related structures. For instance, a structural analogue could have the double bond at the C4 position, leading to 2,7-dimethyloct-4-ene. The reaction of a stereoisomer of 2,7-dimethyloct-4-ene with chlorine and water has been shown to produce specific stereoisomers of the corresponding chlorohydrin, (4S,5S)-5-chloro-2,7-dimethyloctan-4-ol and (4R,5R)-5-chloro-2,7-dimethyloctan-4-ol, highlighting how the stereochemistry of the starting alkene dictates the stereochemical outcome of the reaction. pearson.com

| Property | (E)-2,7-dimethyloct-5-en-4-one | (Z)-2,7-dimethyloct-5-en-4-one |

|---|---|---|

| IUPAC Name | (E)-2,7-dimethyloct-5-en-4-one nih.gov | (Z)-2,7-dimethyloct-5-en-4-one nih.gov |

| Molecular Formula | C₁₀H₁₈O nih.gov | C₁₀H₁₈O nih.gov |

| Molecular Weight | 154.25 g/mol nih.gov | 154.25 g/mol nih.gov |

| InChIKey | CZOUKEVZSCNCAE-AATRIKPKSA-N nih.gov | CZOUKEVZSCNCAE-WAYWQWQTSA-N nih.gov |

| CAS Registry Number | 68419-46-5 nih.gov | 68419-46-5 nih.gov |

Modification of Alkyl Chain Substituents and Branching Patterns

The synthesis of analogues of this compound with varied alkyl substituents and branching patterns is a significant area of synthetic chemistry. These modifications can be achieved through various modern catalytic methods that allow for the construction of linear or branched ketones. nih.govthieme-connect.com

One prominent strategy involves the rhodium-catalyzed reductive coupling of aldehydes and vinyl bromides. nih.gov The regioselectivity of this reaction, leading to either branched or linear ketones, can be controlled by the choice of phosphine (B1218219) ligand. For example, using PtBu₂Me as a ligand with a rhodium catalyst favors the formation of branched ketones, whereas using PPh₃ promotes the formation of linear isomers. nih.govthieme-connect.com

Other advanced methods for creating highly branched alkyl ketones include:

Conjugate Addition: The addition of lithium dialkylcuprates (Gilman reagents) to α,β-unsaturated ketones is a powerful method for introducing alkyl groups at the β-position. oup.comlibretexts.orgopenstax.org This approach is particularly useful for adding primary, secondary, and tertiary alkyl groups. openstax.org

Iridium-Catalyzed Alkylation: An intermolecular, direct branched-selective α-alkylation of cyclic ketones can be achieved using simple alkenes as the alkylating agents through a cooperative catalysis mode involving an iridium catalyst and an enamine intermediate. nih.gov

Nickel-Catalyzed α-Alkylation: Earth-abundant nickel catalysts can be used for the α-alkylation of ketones with alcohols via a hydrogen-borrowing strategy, providing a route to branched gem-bis(alkyl) ketones. acs.org

Enamine Chemistry: The alkylation of enamines, which act as enolate surrogates, provides another route for C-alkylation of ketones. msu.edu Similarly, metalloenamines can be used for the monoalkylation of α,β-unsaturated ketones. acs.org

A study on the synthesis of alkyl-substituted steroid derivatives demonstrated an efficient method for introducing an alkyl group at the C-4 position of an α,β-unsaturated ketone system within the steroid framework. researchgate.net This involved the methylation of a dienolate followed by the reduction of the alkene. researchgate.net

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Rh(acac)(CO)₂ / PtBu₂Me | Reductive Coupling-Redox Isomerization | Forms branched ketones from aldehydes and vinyl bromides. | nih.gov |

| Rh(acac)(CO)₂ / PPh₃ | Reductive Coupling-Redox Isomerization | Forms linear ketones from aldehydes and vinyl bromides. | nih.gov |

| Iridium Catalyst / 7-Azaindoline | Direct α-Alkylation | Branched-selective alkylation of cyclic ketones with alkenes. | nih.gov |

| NiBr₂ / Ligand System | α-Alkylation with Alcohols | Utilizes a hydrogen-borrowing strategy. | acs.org |

| Lithium Diorganocopper (R₂CuLi) | Conjugate Addition | Adds alkyl groups to the β-carbon of enones. | libretexts.orgopenstax.org |

Interconversion to Related Ketones, Alcohols, and Hydrocarbons

The α,β-unsaturated ketone functionality in this compound and its analogues can be readily converted into other important chemical groups, such as saturated ketones, alcohols, and hydrocarbons. These transformations typically involve reduction reactions that target either the carbon-carbon double bond, the carbonyl group, or both.

Reduction to Saturated Ketones: The selective reduction of the alkene in an enone system, while leaving the ketone intact, yields a saturated ketone. Catalytic hydrogenation is a common method to achieve this. For instance, using a palladium on carbon (Pd/C) catalyst with hydrogen gas can effectively saturate the C=C double bond. researchgate.net

Reduction to Alcohols:

Unsaturated Alcohols: Selective reduction of the carbonyl group without affecting the C=C double bond (1,2-reduction) produces an allylic alcohol. The Luche reaction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for this transformation. stackexchange.com

Saturated Alcohols: The complete reduction of an enone to a saturated alcohol requires the reduction of both the alkene and the carbonyl group. This can be achieved in a stepwise manner. For example, the enone can first be reduced to the saturated ketone using catalytic hydrogenation, followed by the reduction of the ketone to an alcohol using a reagent like NaBH₄. stackexchange.com Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes achieve this in a single step, although selectivity can be an issue. msu.edu

Conversion to Hydrocarbons: The transformation of ketones into hydrocarbons involves the complete removal of the oxygen atom. Processes for converting biomass-derived molecules like levulinic acid and γ-valerolactone into hydrocarbon fuel precursors often involve ketonization followed by hydrodeoxygenation reactions. researchgate.net These reactions, occurring at high temperatures over catalysts, can convert ketones into a mixture of alkanes and olefins. researchgate.net

Conversely, saturated ketones can be converted back to α,β-unsaturated ketones through dehydrogenation reactions. Palladium-catalyzed aerobic oxidative dehydrogenation is an efficient method for this transformation, often using molecular oxygen as the oxidant. researchgate.netorganic-chemistry.org

| Starting Material | Product | Reaction Type | Typical Reagents | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Saturated Ketone | Alkene Reduction (1,4-Reduction) | H₂, Pd/C | researchgate.net |

| α,β-Unsaturated Ketone | Unsaturated Alcohol | Carbonyl Reduction (1,2-Reduction) | NaBH₄, CeCl₃ (Luche Reaction) | stackexchange.com |

| α,β-Unsaturated Ketone | Saturated Alcohol | Complete Reduction | 1. H₂, Pd/C; 2. NaBH₄ | stackexchange.com |

| Saturated Ketone | α,β-Unsaturated Ketone | Dehydrogenation | Pd(OAc)₂, O₂ | researchgate.net |

| Ketone | Hydrocarbon | Hydrodeoxygenation | High Temperature, Catalyst | researchgate.net |

Synthesis and Reactivity of Unsaturated Carbonylic Analogues

Analogues of this compound fall into the broader class of α,β-unsaturated carbonyl compounds, which are key building blocks in organic synthesis. rsc.orgresearchgate.netrsc.org Their synthesis and reactivity are well-established fields of study.

Synthesis: The synthesis of α,β-unsaturated carbonyl compounds can be achieved through several classic and modern methods:

Aldol (B89426) and Knoevenagel Condensations: These are traditional methods where an enolate or related nucleophile reacts with a carbonyl compound, followed by dehydration to form the conjugated system. Commercially significant enones like mesityl oxide and isophorone (B1672270) are produced from acetone (B3395972) via aldol condensations. wikipedia.org

Carbonylation Reactions: These atom-efficient methods use carbon monoxide to introduce the carbonyl group. The carbonylation of alkynes, for example, can produce α,β-unsaturated aldehydes and ketones, with the regioselectivity (linear vs. branched products) often controlled by the catalyst and reaction conditions. rsc.org

Dehydrogenation: As mentioned previously, the oxidation of saturated ketones and aldehydes can yield their α,β-unsaturated counterparts. researchgate.net

Other Methods: The Meyer–Schuster rearrangement of propargyl alcohols and selenoxide elimination are also established routes to α,β-unsaturated carbonyls. wikipedia.org

Reactivity: The defining feature of α,β-unsaturated carbonyls is their extended conjugation, which makes them electrophilic at both the carbonyl carbon (C-2) and the β-carbon (C-4). This dual reactivity allows for two main types of nucleophilic attack:

1,2-Addition (Direct Addition): Strong, "hard" nucleophiles, such as Grignard reagents and organolithiums, tend to attack the electrophilic carbonyl carbon directly. openstax.orgpressbooks.pub

1,4-Addition (Conjugate Addition): Weaker, "soft" nucleophiles prefer to attack the β-carbon in a process known as conjugate or Michael addition. wikipedia.orgpressbooks.pub This is a widely used reaction in organic synthesis. Organocuprate reagents are particularly effective for the 1,4-addition of alkyl groups to α,β-unsaturated ketones. libretexts.orgopenstax.org The initial product of a 1,4-addition is an enolate intermediate, which is then protonated (often during workup) to give the final saturated ketone. pressbooks.pub

The competition between 1,2- and 1,4-addition can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions. pressbooks.pubnih.gov

Applications of 2,7 Dimethyloct 5 En 4 One As a Chemical Intermediate in Organic Synthesis

Precursor in Cyclization Reactions (e.g., Cyclopentadiene (B3395910) Synthesis)

While there is no specific information on the use of 2,7-dimethyloct-5-en-4-one in cyclopentadiene synthesis, α,β-unsaturated ketones are known to react with cyclopentadiene. These reactions can proceed through different pathways, including Diels-Alder reactions or Michael additions, depending on the reaction conditions and the substitution pattern of the enone. For instance, in the presence of a catalytic amount of pyrrolidine, cyclopentadiene can undergo a Michael-type 1,4-addition to α,β-unsaturated carbonyl compounds.

Another significant cyclization reaction involving enones is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org Although this is an intermolecular reaction, intramolecular versions are widely used in the synthesis of complex polycyclic molecules. wikipedia.org Given its alkene moiety, this compound could potentially participate as the alkene component in a Pauson-Khand reaction with an alkyne and a cobalt carbonyl complex, leading to the formation of a bicyclic cyclopentenone derivative.

The Robinson annulation is another powerful ring-forming reaction that utilizes α,β-unsaturated ketones, such as methyl vinyl ketone, to construct a six-membered ring onto a ketone. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comorganic-chemistry.org While this compound itself would act as the Michael acceptor, its participation in a Robinson annulation would depend on the specific ketone used as the reaction partner.

| Reaction Name | Reactants | Product Type | Relevance |

|---|---|---|---|

| Pauson-Khand Reaction | Enone, Alkyne, Carbon Monoxide | Cyclopentenone | Formation of five-membered rings |

| Robinson Annulation | Enone (as Michael acceptor), Ketone (as Michael donor) | Cyclohexenone | Formation of six-membered rings masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com |

Role in Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur under the same reaction conditions without the need for isolating intermediates. α,β-Unsaturated ketones are excellent substrates for initiating such cascades due to their ability to undergo a variety of transformations. For instance, a Michael addition to an enone can generate an enolate intermediate, which can then participate in a subsequent intramolecular reaction.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The electrophilic nature of α,β-unsaturated ketones makes them suitable components in MCRs for the synthesis of heterocyclic compounds. arkat-usa.orgresearchgate.net For example, the reaction of an enone with a nucleophile and another electrophile in a one-pot synthesis can lead to the rapid construction of complex heterocyclic scaffolds.

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene, such as an α,β-unsaturated ketone, and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). wikipedia.orgdrugfuture.comorganic-chemistry.org This reaction would functionalize the α-position of the enone, introducing a hydroxylated side chain and creating a densely functionalized product that can be further elaborated.

| Reaction Type | Key Transformation | Potential Outcome for an Enone |

|---|---|---|

| Cascade Reaction | Michael Addition followed by Intramolecular Aldol Condensation (Robinson Annulation) | Formation of a new six-membered ring fused to a pre-existing ring system masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com |

| Multi-Component Reaction | Reaction with a nucleophile and an electrophile in one pot | Synthesis of complex heterocyclic structures arkat-usa.orgresearchgate.net |

| Baylis-Hillman Reaction | Addition of an aldehyde at the α-position | Formation of a highly functionalized allylic alcohol wikipedia.orgdrugfuture.comorganic-chemistry.org |

Integration into Supramolecular Assembly Approaches